molecular formula C19H22ClN5O3 B2688590 7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 585552-29-0

7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2688590
CAS No.: 585552-29-0
M. Wt: 403.87
InChI Key: AFGQVRSBUODAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione” is a type of imidazo[4,5-b]pyridine-based inhibitor . It has been used in studies related to Aurora kinases .


Synthesis Analysis

The synthesis of similar morpholine-containing compounds has been described in the literature. They are typically synthesized in high yields starting from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .


Molecular Structure Analysis

The molecular structure of similar morpholine-based compounds has been assessed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar morpholine-containing compounds typically involve a Mannich reaction followed by a Michael addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR and ESI-HRMS .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on structurally related compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline, has revealed details about their crystal structure and molecular interactions. These studies have shown typical geometries of the purine fused-ring system, with specific conformations influenced by intramolecular hydrogen bonds. The morpholine ring often adopts a chair conformation, contributing to the stability of the molecule through intermolecular hydrogen bonds. These structural insights are crucial for understanding the physical and chemical properties of these compounds, potentially guiding their application in drug design and development (Karczmarzyk & Pawłowski, 1997).

Cardiovascular and Antiarrhythmic Activity

Compounds within this family have been synthesized and tested for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. For instance, certain derivatives have shown strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, highlighting the potential for these compounds to be developed into cardiovascular drugs (Chłoń-Rzepa et al., 2004).

Anxiolytic Activity

Another area of interest is the anxiolytic activity of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives. These compounds have been designed, synthesized, and studied for their affinity to serotonin receptors, showing potential as anxiolytic agents. The structural features of these molecules, such as the morpholine ring and the arylpiperazine fragment, play a significant role in their binding to serotonin receptors, suggesting their utility in treating anxiety-related disorders (Chłoń-Rzepa et al., 2014).

Analgesic Activity

Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with various moieties has also shown significant analgesic and anti-inflammatory effects. These findings suggest that such compounds could be developed into new classes of analgesic and anti-inflammatory agents, offering potential alternatives to existing medications (Zygmunt et al., 2015).

Future Directions

The future directions for research on “7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione” and similar compounds could include further exploration of their biological activities and potential applications in therapeutics .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3/c1-22-17-16(18(26)23(2)19(22)27)25(11-13-3-5-14(20)6-4-13)15(21-17)12-24-7-9-28-10-8-24/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGQVRSBUODAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.